molecular formula C9H10N2OS B15356200 N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B15356200
M. Wt: 194.26 g/mol
InChI Key: GFEUUMWVATWUAP-UHFFFAOYSA-N
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Description

N,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide: is a heterocyclic organic compound belonging to the thieno[3,2-b]pyrrole family This compound features a fused ring system consisting of a thiophene and pyrrole ring, with a carboxamide group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the cyclization of appropriately substituted thiophenes with pyrrole derivatives under specific reaction conditions. For instance, the reaction of 4-methylthiophene with a suitable pyrrole derivative in the presence of a catalyst can yield the desired product.

Industrial Production Methods: On an industrial scale, the production of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound's properties make it useful in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 4H-thieno[3,2-b]pyrrole-5-carboxamide

  • N-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

  • 4-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Uniqueness: N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N,4-dimethylthieno[3,2-b]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-10-9(12)7-5-8-6(11(7)2)3-4-13-8/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUUMWVATWUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1C)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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